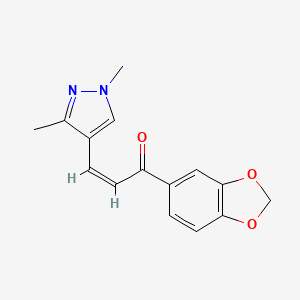![molecular formula C15H14FN3O3 B4854046 5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4854046.png)
5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as FPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule has a unique structure and properties that make it a promising candidate for various research studies.
Mechanism of Action
The mechanism of action of 5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves its binding to sigma-1 receptors, which are located in the endoplasmic reticulum of cells. This binding leads to the modulation of various signaling pathways, including calcium signaling and the unfolded protein response. 5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have an effect on the activity of ion channels, including voltage-gated sodium and potassium channels.
Biochemical and Physiological Effects:
5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of calcium homeostasis, and the induction of autophagy. 5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have neuroprotective effects, including the prevention of neuronal death and the reduction of oxidative stress.
Advantages and Limitations for Lab Experiments
5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its high affinity for sigma-1 receptors, its selectivity for these receptors over other receptor types, and its ability to cross the blood-brain barrier. However, there are also limitations to using 5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on 5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, including the development of more efficient synthesis methods, the investigation of its potential therapeutic effects in treating various neurodegenerative diseases, and the exploration of its effects on other physiological processes. Additionally, further research is needed to determine the optimal dosages and concentrations of 5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione for various applications, as well as its potential side effects and toxicity levels.
In conclusion, 5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a promising compound for scientific research, with potential applications in various areas such as neuroscience and pharmacology. Its unique structure and properties make it a valuable tool for investigating various physiological processes and potential therapeutic targets. Further research is needed to fully understand the mechanisms of action and potential applications of 5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, as well as its limitations and potential risks.
Scientific Research Applications
5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for sigma-1 receptors, which are involved in various physiological processes such as pain perception, learning, and memory. 5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has also been studied for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
5-[(3-fluoro-4-pyrrolidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3/c16-11-8-9(3-4-12(11)19-5-1-2-6-19)7-10-13(20)17-15(22)18-14(10)21/h3-4,7-8H,1-2,5-6H2,(H2,17,18,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBOVBBWVRELHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C=C3C(=O)NC(=O)NC3=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-1,3-benzodioxol-5-yl-2-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4853963.png)
![2-naphthyl{1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B4853981.png)
![5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B4853983.png)
![1-{[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B4853999.png)
![N-benzyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4854004.png)
![N-(1-methylhexyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4854012.png)
![4-methyl-N-{3-[(methylsulfonyl)amino]propyl}benzenesulfonamide](/img/structure/B4854021.png)

![N-{1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-yl}-4-fluorobenzenesulfonamide](/img/structure/B4854028.png)
![2-mercapto-3-[3-(4-morpholinyl)propyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4854034.png)
![(2,6-dichloro-4-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4854039.png)

![N-bicyclo[2.2.1]hept-2-yl-1-(3-chlorophenyl)methanesulfonamide](/img/structure/B4854049.png)
![2-{[(3-{[(4-chlorophenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4854051.png)